

# Onradivir Monohydrate's High-Affinity Binding to Influenza PB2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **Onradivir monohydrate** (also known as ZSP1273) to the Polymerase Basic protein 2 (PB2) subunit of the influenza A virus. Onradivir is a potent, orally bioavailable antiviral agent that targets a critical component of the viral replication machinery, offering a promising therapeutic option against influenza A infections. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

## Introduction: Targeting the "Cap-Snatching" Mechanism

Influenza A virus relies on a unique "cap-snatching" mechanism to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer composed of PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit specifically recognizes and binds to the 5' cap (a 7-methylguanosine, m7GTP) of host pre-mRNAs. This captured cap is then cleaved by the PA subunit and used as a primer by the PB1 polymerase subunit to initiate the synthesis of viral mRNA. This act of "stealing" host mRNA caps is essential for viral protein production and subsequent replication.

Onradivir is a first-in-class inhibitor that directly targets the highly conserved m7GTP binding site on the PB2 subunit[1][2]. By occupying this pocket, Onradivir competitively inhibits the



binding of host-capped RNAs, effectively halting the cap-snatching process and, consequently, viral replication[3][4][5][6].

### **Quantitative Binding Affinity and Potency**

While direct dissociation constant (Kd) values for Onradivir (ZSP1273) from biophysical assays like Isothermal Titration Calorimetry (ITC) are not yet widely published, its high potency is demonstrated through functional assays that measure the inhibition of the viral RNA polymerase.

A key preclinical study determined the half-maximal inhibitory concentration (IC50) of ZSP1273 on the polymerase activity of the influenza A virus. The results show that Onradivir is a highly potent inhibitor, with sub-nanomolar activity, surpassing that of the related clinical candidate Pimodivir (VX-787) under similar experimental conditions[7][8][9].

For a comprehensive understanding, the binding affinity of the closely related and well-studied PB2 inhibitor, Pimodivir (VX-787), is also presented. Pimodivir's interaction with the PB2 capbinding domain has been extensively characterized using ITC, providing a direct measure of its binding affinity.

Table 1: Quantitative Analysis of PB2 Inhibitor Potency and Binding Affinity



| Compound               | Target                                       | Assay Type                                   | Value (nM)                       | Source(s) |
|------------------------|----------------------------------------------|----------------------------------------------|----------------------------------|-----------|
| Onradivir<br>(ZSP1273) | Influenza A RNA<br>Polymerase                | Polymerase<br>Activity Assay                 | IC50: 0.562 ± 0.116              | [7][8][9] |
| Pimodivir (VX-<br>787) | Influenza A RNA<br>Polymerase                | Polymerase<br>Activity Assay                 | IC50: 1.449 ± 0.34               | [9]       |
| Pimodivir (VX-<br>787) | Wild-Type PB2<br>Cap-Binding<br>Domain       | Isothermal<br>Titration<br>Calorimetry (ITC) | Kd: 2.2                          | [10]      |
| Pimodivir (VX-<br>787) | Wild-Type PB2<br>Cap-Binding<br>Domain       | Isothermal Titration Calorimetry (ITC)       | Kd: 24                           | [3][4]    |
| Pimodivir (VX-<br>787) | PB2 Mutant<br>(F404Y) Cap-<br>Binding Domain | Isothermal Titration Calorimetry (ITC)       | Kd: ~616 (280-<br>fold decrease) | [10]      |
| Pimodivir (VX-<br>787) | PB2 Mutant<br>(M431I) Cap-<br>Binding Domain | Isothermal Titration Calorimetry (ITC)       | Kd: ~15.4 (7-fold decrease)      | [10]      |
| Pimodivir (VX-<br>787) | PB2 Mutant<br>(H357N) Cap-<br>Binding Domain | Isothermal Titration Calorimetry (ITC)       | Kd: ~286 (130-<br>fold decrease) | [10]      |

Note: The discrepancy in Pimodivir's Kd values (2.2 nM vs. 24 nM) may arise from different experimental conditions, protein constructs, or assay buffers used in the respective studies.

## **Experimental Protocols**

The quantitative data presented above were obtained through rigorous experimental methodologies. Below are detailed descriptions of the key assays.

## Influenza A Virus Polymerase Activity Assay (for IC50 Determination)



This assay quantifies the inhibitory effect of a compound on the viral RNA polymerase's ability to synthesize RNA.

Objective: To determine the concentration of an inhibitor (e.g., Onradivir) required to reduce the polymerase activity by 50%.

#### Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured to an
  appropriate confluency. The cells are then co-transfected with plasmids expressing the three
  subunits of the influenza A polymerase (PA, PB1, and PB2) and a fourth plasmid containing a
  viral RNA (vRNA) reporter gene (e.g., firefly luciferase) flanked by the viral untranslated
  regions.
- Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compound (Onradivir) or a control compound (e.g., Pimodivir, Favipiravir). A drug-free control is also included.
- Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for the expression of the polymerase complex, transcription of the reporter gene, and translation into the reporter protein (luciferase).
- Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added to the cell lysate. The activity of the expressed luciferase is measured as luminescence using a luminometer.
- Data Analysis: The percentage of polymerase inhibition is calculated for each compound concentration relative to the drug-free control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation)[9].

## Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is a gold-standard biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the precise determination of the dissociation



constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy  $\Delta H$  and entropy  $\Delta S$ ).

Objective: To determine the binding affinity and thermodynamics of an inhibitor (e.g., Pimodivir) to the purified PB2 cap-binding domain.

#### Methodology:

- Protein Expression and Purification: The cap-binding domain of the influenza PB2 protein (wild-type or mutant) is expressed (e.g., in E. coli) and purified to high homogeneity using chromatographic techniques.
- Sample Preparation: The purified PB2 protein is placed in the sample cell of the ITC instrument, and the inhibitor (Pimodivir) is loaded into the injection syringe. Both are in an identical, precisely matched buffer solution (e.g., 20 mM PIPES, 150 mM NaCl, 1% DMSO) to minimize heat of dilution effects.
- Titration: A series of small, precise injections of the inhibitor from the syringe into the protein solution in the cell is performed at a constant temperature (e.g., 25°C).
- Heat Measurement: The ITC instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the PB2 protein. A reference cell containing only buffer is used to subtract background heat effects.
- Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH) [9][10]. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH TΔS, where Ka = 1/Kd.

### Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in Onradivir's mechanism of action and its characterization.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Celebrating Another Milestone: Onradivir Tablets Approved GCP ClinPlus [en.gcp-clinplus.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. login.medscape.com [login.medscape.com]
- 4. Onradivir: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAYNOVENT Co., Ltd. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 6. Investigation of Binding Affinity between Potential Antiviral Agents and PB2 Protein of Influenza A: Non-equilibrium Molecular Dynamics Simulation Approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Onradivir Monohydrate's High-Affinity Binding to Influenza PB2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#onradivir-monohydrate-binding-affinity-to-pb2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com